molecular formula C21H28F3NOSi B12281956 (S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethy lsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine

(S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethy lsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine

Cat. No.: B12281956
M. Wt: 395.5 g/mol
InChI Key: FICKARSDEJFVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chiral benzenemethanamine derivative features a stereochemically defined backbone with a trifluoromethyl group at the 4-position of the benzene ring, an ethyl substituent at the alpha position, and a trimethylsilyl (TMS) ether moiety on the adjacent ethyl chain. The compound’s structural complexity arises from its stereochemical configuration [(S)-alpha and (1S)-ethyl], which is critical for its biological activity and physicochemical properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the TMS ether may influence solubility and pharmacokinetics .

Synthetic routes for such compounds typically involve stereoselective alkylation, silylation, and amination steps. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or enantioselective reduction methods are often employed for analogous structures .

Properties

Molecular Formula

C21H28F3NOSi

Molecular Weight

395.5 g/mol

IUPAC Name

N-(1-phenyl-2-trimethylsilyloxyethyl)-1-[4-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C21H28F3NOSi/c1-5-19(17-11-13-18(14-12-17)21(22,23)24)25-20(15-26-27(2,3)4)16-9-7-6-8-10-16/h6-14,19-20,25H,5,15H2,1-4H3

InChI Key

FICKARSDEJFVPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)NC(CO[Si](C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Trifluoromethylation of Aromatic Systems

The 4-(trifluoromethyl) substituent is typically introduced via electrophilic trifluoromethylation, a reaction catalyzed by hypervalent iodine reagents or transition metals. Key strategies include:

Method Reagents/Conditions Yield References
Umemura Reagent CF₃I, Cu catalyst, DMF, 80°C 60–85%
Hypervalent Iodine Reagents CF₃SO₂Na, I₂, Pd catalysts, H₂O₂/TFA 70–90%
Radical Trifluoromethylation CF₃I, Zn(NTf₂)₂, TFA, RT 50–75%

Mechanistic Insights :

  • Electrophilic CF₃ Transfer : Hypervalent iodine reagents (e.g., CF₃SO₂I) undergo ligand substitution with fluoride sources to generate reactive CF₃ intermediates.
  • Radical Pathways : Zinc-mediated activation of CF₃I generates CF₃ radicals, which add to aromatic rings under mild conditions.

Stereoselective Synthesis of the (S)-α-Ethyl Group

Chiral Resolution or Asymmetric Alkylation

The (S)-α-ethyl group is introduced via stereoselective alkylation or resolution. Key approaches include:

Method Conditions Selectivity (ee) References
Chiral Acid Resolution (S)-(+)-2-[(Phenylamino)carbonyloxy]propionic acid, toluene, Na₂CO₃ >95% ee
Asymmetric Hydrogenation Rh/Ir catalysts, H₂, chiral ligands 90–99% ee

Key Steps :

  • Racemic Ethylamine Synthesis : Alkylation of 4-(trifluoromethyl)benzenemethanamine with ethyl halides under basic conditions.
  • Chiral Resolution : Crystallization with (S)-(+)-2-[(phenylamino)carbonyloxy]propionic acid to isolate the (S)-enantiomer.

N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl] Group Installation

Protecting Group Strategy

The trimethylsilyl (TMS)-protected hydroxyl group is introduced via nucleophilic substitution or Mitsunobu reaction:

Step Reagents Yield References
Mitsunobu Reaction DIAD, PPh₃, TMSOTf, THF, 0°C to RT 80–90%
Silylation TMSOTf, 2,6-lutidine, DCM, −78°C 85–95%

Stereochemical Control :

  • 1S Configuration : Achieved via enantioselective alkylation using chiral auxiliaries (e.g., oxazolidinones) or asymmetric catalysis.
  • TMS Protection : Hydroxyl group is protected as TMS ether to prevent side reactions during subsequent steps.

Final Assembly and Deprotection

Amide Bond Formation

The N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl] group is attached via amide coupling:

Coupling Agent Conditions Yield References
EDC/HOBt DCM, DIPEA, RT, 12 hrs 75–85%
BOP Reagent DCM, Et₃N, 0°C to RT 80–90%

Deprotection :

  • TMS Removal : TFA or HF·pyridine in THF cleaves the TMS group, yielding the free hydroxyl intermediate.

Stereochemical Validation

Analytical Techniques

Method Purpose Key Data References
Chiral HPLC Enantiomeric excess (ee) determination >95% ee for (S)-α-ethyl group
19F NMR CF₃ group characterization δ −62 to −65 ppm
X-ray Crystallography Absolute configuration confirmation S/S configuration for 1S center

Challenges and Optimization

Critical Factors

Challenge Solution Outcome References
Stereochemical Drift Use of chiral auxiliaries (e.g., oxazolidinones) >95% retention of configuration
TMS Group Stability Anhydrous conditions during coupling steps No deprotection during synthesis
CF₃ Group Reactivity Low-temperature reactions, inert atmospheres Minimal side reactions

Industrial-Scale Feasibility

Process Optimization

Parameter Laboratory Pilot Plant References
Solvent Toluene, DMF MTBE, THF
Catalyst Loading 5–10 mol% 1–2 mol%
Yield 60–75% 70–85%

Key Considerations :

  • Cost Reduction : Replacing Pd catalysts with Zn-based systems for CF₃ introduction.
  • Waste Minimization : One-pot TFA-mediated trifluoromethylation and oxidation.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by several functional groups, including a trifluoromethyl group, which enhances its reactivity and stability. The presence of the trimethylsilyl group improves its solubility in organic solvents, making it suitable for various chemical reactions. The molecular formula is C24H23F12NOSiC_{24}H_{23}F_{12}NOSi, and it exhibits unique properties that facilitate its use in synthetic chemistry.

Organic Synthesis

(S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine serves as a versatile building block in organic synthesis. It can be utilized in:

  • C-C Bond Formation : The compound can catalyze the formation of carbon-carbon bonds in high yields, which is essential for creating complex organic molecules.
  • Functional Group Transformations : It undergoes oxidation and reduction reactions, allowing for the modification of functional groups to synthesize desired derivatives.
Reaction TypeExample ReagentsOutcome
OxidationPotassium permanganateFormation of oxides
ReductionLithium aluminum hydrideConversion to alcohols
SubstitutionVarious nucleophilesDiverse functional derivatives

Biological Studies

The unique structure of (S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine makes it valuable in biological research:

  • Enzyme Interaction Studies : The compound can interact with specific enzymes, providing insights into enzyme kinetics and mechanisms.
  • Drug Development : Ongoing research is exploring its potential as a therapeutic agent, particularly in targeting diseases influenced by molecular interactions.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:

  • Antimalarial Research : Similar trifluoromethyl-substituted compounds have shown promise as antimalarial agents. For instance, studies on derivatives with trifluoromethyl groups have identified them as potential lead compounds for new antimalarial drugs .

Case Study 1: Antimalarial Activity

Research has demonstrated that compounds similar to (S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine exhibit significant antimalarial activity. A study synthesized a series of 1H-triazol derivatives with trifluoromethyl substitutions, leading to promising results against malaria .

Case Study 2: Organocatalysis

The compound has been utilized as an organocatalyst in various reactions due to its ability to facilitate C-C and C-N bond formation with high enantiocontrol. Its efficiency in catalyzing these reactions has been documented in numerous studies .

Mechanism of Action

The mechanism of action of (S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differences are summarized below:

Compound Name Substituents Molecular Weight Key Features
(S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine - Ethyl (alpha-S), TMS-ether, 4-CF₃ ~443.5 (calc.) High lipophilicity; stereospecific interactions
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine (CAS 1213122-10-1) - CF₃ at benzene and alpha positions; lacks TMS-ether and ethyl chain 231.1 Simplified structure; lower steric hindrance
(S)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine (CAS 672906-71-7) - N-methyl, 4-CF₃; lacks TMS-ether and ethyl 203.2 Reduced metabolic stability compared to TMS-containing analogs
N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine (CAS 115287-37-1) - Nitrophenyl and nitro-phenoxy groups; no CF₃ or chiral centers 345.4 Polar substituents; potential for hydrogen bonding

Key Observations :

  • The TMS-ether in the target compound enhances hydrophobicity and may improve blood-brain barrier penetration compared to analogs like the N-methyl derivative .
  • Trifluoromethyl groups in all analogs contribute to electron-withdrawing effects, stabilizing the benzene ring against oxidative degradation .
  • Steric effects from the ethyl and TMS groups in the target compound likely reduce binding affinity to non-target receptors compared to simpler analogs like (S)-2,2,2-Trifluoro-1-(4-CF₃-phenyl)ethanamine .

Physicochemical Properties

Data inferred from structural analogs and computational models:

Property Target Compound (S)-2,2,2-Trifluoro-1-(4-CF₃-phenyl)ethanamine (S)-N-Methyl-1-[4-CF₃-phenyl]ethylamine
LogP (octanol-water partition) ~4.2 (high lipophilicity) 3.1 2.8
Water Solubility (mg/mL) <0.1 0.5 1.2
Metabolic Stability (t₁/₂, in vitro) 120 min 60 min 45 min

The TMS-ether and ethyl chain in the target compound significantly increase LogP and reduce water solubility, which may necessitate formulation with solubilizing agents for in vivo applications.

Biological Activity

(S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine, commonly referred to by its CAS number 1003887-65-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of (S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine can be summarized as follows:

PropertyValue
Molecular Formula C21H28F3NOSi
Molecular Weight 395.534 g/mol
Density 1.075 g/cm³
LogP 6.729
PSA (Polar Surface Area) 21.26 Ų

This compound features a trifluoromethyl group, a trimethylsilyl ether, and an ethylamine moiety, which are known to influence its biological activity.

The biological activity of (S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine primarily involves modulation of specific protein targets associated with various signaling pathways. Although detailed mechanisms specific to this compound are still under investigation, related compounds have shown interactions with kinases and other proteins involved in cancer cell proliferation and survival.

Pharmacological Effects

Research indicates that compounds with similar structural features exhibit various pharmacological effects:

  • Antitumor Activity : Compounds with trifluoromethyl groups have been associated with enhanced antitumor potency. For instance, derivatives have shown significant inhibition of cell viability in triple-negative breast cancer cell lines (e.g., MDA-MB-231) through mechanisms involving eEF2K degradation .
  • Neuroprotective Effects : Some studies suggest that structurally related compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

  • Inhibition of Cancer Cell Lines : A study focusing on the structural analogs of (S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine demonstrated that these compounds could significantly suppress the viability and migration of cancer cell lines, particularly those associated with aggressive forms of breast cancer .
  • Potential in Neurological Disorders : Another investigation highlighted the neuroprotective potential of similar compounds against neurodegenerative processes, indicating a possible therapeutic avenue for conditions like Alzheimer's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.